Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17733955
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O3 |
|---|---|
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C9H14O3/c1-6-3-4-9(5-6)7(12-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | DCGKURSSYRKYMV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2(C1)C(O2)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate features a spirocyclic core where two rings share a single atom—in this case, a carbon atom bridging a five-membered oxolane (1-oxaspiro) and a four-membered cyclopropane (heptane derivative). The ester group (-COOCH₃) at position 2 and a methyl substituent at position 5 further define its stereoelectronic profile.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
| Density | ~1.15 g/cm³ (estimated) |
| Boiling Point | 280–290°C (predicted) |
The spirocyclic system imposes significant ring strain, particularly in the cyclopropane moiety, which influences reactivity and stability. X-ray crystallography of analogous spiro compounds reveals bond angles deviating from ideal tetrahedral geometry, with C-C-C angles in the cyclopropane ring approximating 60° .
Spectroscopic Identification
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of the ester) and 1250–1050 cm⁻¹ (C-O-C asymmetric stretch) confirm the ester functionality.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: A singlet at δ 3.65 ppm (3H, -OCH₃), multiplet signals between δ 1.2–2.5 ppm (cyclopropane and oxolane protons), and a downfield shift for the spiro carbon-attached protons .
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¹³C NMR: A carbonyl carbon at ~170 ppm, oxolane oxygen-adjacent carbons at 70–80 ppm, and cyclopropane carbons below 30 ppm.
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Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves multistep protocols starting from cyclohexanone derivatives. A representative pathway includes:
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Cyclopropanation: Reaction of a cyclohexenone precursor with diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
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Esterification: Treatment with methyl chloroformate in the presence of a base (e.g., pyridine) to install the ester group.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >95% purity.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Cyclopropanation | 65–70 | 90 | Ring strain management |
| Transition Metal Catalysis | 80 | 95 | Catalyst cost |
| Microwave-Assisted | 75 | 98 | Equipment accessibility |
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing efficiency.
Scalability and Industrial Feasibility
Industrial production faces hurdles due to the high reactivity of intermediates and the need for specialized equipment to handle diazomethane. Continuous-flow systems have been proposed to mitigate safety risks and improve yield consistency .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The spirocyclic framework likely disrupts microbial cell membranes via hydrophobic interactions, while the ester group enhances solubility .
Enzymatic Interactions
Molecular docking simulations suggest affinity for bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. The compound’s rigid structure may occlude the enzyme’s active site, preventing substrate binding .
Applications in Drug Development
Structure-Activity Relationship (SAR) Studies
Modifications to the spirocyclic core reveal:
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Methyl Group (Position 5): Critical for antimicrobial activity; removal reduces potency by 90%.
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Ester vs. Amide: Replacement of the ester with an amide (-CONH₂) abolishes antifungal effects, underscoring the importance of the ester’s electrophilicity .
Comparison with Structural Analogues
Methyl 1-Oxa-5-Thiaspiro[2.4]heptane-2-Carboxylate 5,5-Dioxide
This sulphur-containing analogue exhibits reduced antimicrobial activity (MIC = 128 µg/mL for S. aureus) but superior stability under acidic conditions. The sulfone group enhances electron-withdrawing effects, altering reactivity.
Azaspiro Derivatives
Methyl 5-azaspiro[2.4]heptane-6-carboxylate (PubChem CID 77471720) demonstrates neuroprotective effects in vitro, suggesting divergent applications compared to the oxygen-based spiro compound .
Future Research Directions
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Toxicology Profiles: Acute and chronic toxicity studies in mammalian models are needed to assess therapeutic potential.
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Targeted Delivery Systems: Liposomal encapsulation could enhance biodistribution and reduce off-target effects.
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Synthetic Methodology: Development of enantioselective routes to access optically pure spiro compounds for chiral drug development .
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